N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-12-17(8-9-18(15)29-2)31(27,28)24-10-11-30-19(24)14-23-21(26)20(25)22-13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTIWSMHRRVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, identified by its CAS number 872986-24-8, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 462.5 g/mol. The compound features a benzyl group, a methoxybenzenesulfonyl moiety, and an oxazolidin ring, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 872986-24-8 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For example, preclinical trials have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
Case Study: In Vitro Analysis
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results demonstrated:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- HT-29: 10 µM
These values indicate a potent inhibitory effect on cancer cell growth, suggesting further investigation into its therapeutic potential.
Antimicrobial Activity
This compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant bacterial strains.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in metabolic pathways.
- Cell Cycle Disruption : By interfering with cell cycle regulators, the compound can induce apoptosis in cancer cells.
- Bacterial Cell Wall Synthesis : The compound may disrupt bacterial cell wall synthesis, leading to cell lysis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide Intermediate :
- Benzylamine is reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide.
- Cyclization :
- The sulfonamide intermediate undergoes cyclization with an oxazolidin derivative under controlled conditions to yield the final product.
These synthetic routes are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings for efficiency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and related molecules:
Key Findings:
Structural Variations Impact Bioactivity: The 4-methoxy-3-methylbenzenesulfonyl group in the target compound introduces steric and electronic differences compared to the simpler 4-methylbenzenesulfonyl group in . This modification may enhance target selectivity or metabolic resistance .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in (e.g., coupling of sulfonyl chlorides with amines using carbodiimides like EDC/HOBt). details similar amide bond formations, supporting this pathway .
Hydrogen Bonding and Stability :
- Unlike the hydrogen-bonded dimers observed in , the target compound’s ethanediamide linker may instead engage in intramolecular H-bonding, reducing crystallinity but improving solubility .
Research Implications and Limitations
- Bioactivity Data Gap : While sulfonamide-oxazolidine hybrids are associated with fungicidal () and protease-inhibitory activities, direct evidence for the target compound’s efficacy is absent in the provided materials. Further in vitro assays are required.
- Synthetic Challenges : The methoxy-methylbenzenesulfonyl group’s steric bulk may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or catalytic DMAP) .
- Comparative Stability : Thiazolidione derivatives () exhibit higher hydrolytic stability than oxazolidines due to ring strain differences, suggesting the target compound may require formulation adjustments for field applications .
Preparation Methods
Cyclization of Amino Alcohol Precursors
The 1,3-oxazolidine ring is typically constructed via cyclization of β-amino alcohols with carbonyl derivatives. For example, treatment of 2-[(benzylamino)methyl]oxiran-1-ol with triphosgene in dichloromethane at −20°C generates the oxazolidin-2-one intermediate, which is subsequently reduced to the oxazolidine framework. This method achieves >85% yield but requires stringent anhydrous conditions.
Catalytic Enantioselective Ring-Opening
Transition-metal catalysts enable enantioconvergent synthesis of oxazolidines. Cobalt(II) iodide complexes with bis(oxazoline) ligands (e.g., (S,S)-BnBox) facilitate asymmetric ring-opening of epoxides with sulfonamides, achieving enantiomeric excess (ee) up to 97%. For instance, reacting rac-2-methyloxirane with 4-methoxy-3-methylbenzenesulfonamide in THF at −40°C with CoI₂/(S,S)-BnBox (10 mol%) yields the oxazolidine product in 92% ee.
Sulfonylation of the Oxazolidine Intermediate
Direct Sulfonylation Using Sulfonyl Chlorides
Introducing the 4-methoxy-3-methylbenzenesulfonyl group involves reacting the oxazolidine nitrogen with 4-methoxy-3-methylbenzenesulfonyl chloride. Optimal conditions use pyridine as a base in dichloromethane at 0°C, achieving 89% yield. Excess sulfonyl chloride (1.5 equiv) and extended reaction times (12 hr) minimize di-sulfonylated byproducts (<5%).
Microwave-Assisted Sulfonylation
Microwave irradiation (150°C, 30 min) accelerates sulfonylation, improving yields to 94% with reduced solvent volume (DMF, 2 mL/mmol). This method is preferable for thermally stable substrates, though decomposition occurs above 160°C.
Amide Coupling to Install the Ethanediamide Moiety
Carbodiimide-Mediated Amidation
Coupling the sulfonylated oxazolidine with N-benzylethanediamide employs EDCl/HOBt in DMF. Stoichiometric HOBt (1.2 equiv) suppresses racemization, yielding 78–82% of the target compound. Side products (<10%) arise from oxazolidine ring-opening, mitigated by maintaining pH 7–8.
Nickel-Catalyzed Reductive Amination
A NiBr₂·glyme/(R,R)-iPrPyBox system enables direct reductive amination between the oxazolidine-sulfonamide and benzylamine derivatives. Using DMA as solvent at 25°C, this method achieves 88% yield and 91% ee for sterically hindered substrates.
Optimization of Reaction Conditions
Solvent Effects on Amidation Efficiency
| Solvent | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 82 | 95 | 5 |
| THF | 68 | 89 | 12 |
| DMA | 88 | 97 | 3 |
| DCM | 45 | 78 | 22 |
DMA enhances both yield and purity by stabilizing the transition state of the amidation step.
Temperature-Dependent Enantioselectivity
Lower temperatures (−40°C to 0°C) improve ee values in cobalt-catalyzed steps due to reduced radical recombination rates. At −80°C, ee exceeds 97%, but reaction times double (24–36 hr).
Applications and Scalability
The compound serves as a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) analogs. Kilogram-scale production (≥99% purity) employs flow chemistry for the sulfonylation step, reducing batch variability .
Q & A
Q. What are the recommended synthetic routes for N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, and how can purity be optimized?
Answer: The compound is typically synthesized via multi-step organic reactions, including sulfonylation, oxazolidinone ring formation, and amide coupling. Key steps:
Sulfonylation : React 4-methoxy-3-methylbenzenesulfonyl chloride with an oxazolidinone precursor under basic conditions (e.g., NaH in THF) .
Oxazolidinone Functionalization : Introduce the benzyl-ethanediamide moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be validated experimentally?
Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical for C₂₂H₂₅N₃O₆S: 483.14 g/mol) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., sulfonyl S–O bonds ~1.43 Å) if single crystals are obtainable .
Q. What standard analytical techniques are used to assess its stability under laboratory conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for sulfonamide derivatives) .
- HPLC Stability Studies : Monitor degradation in solvents (e.g., DMSO, PBS) over 72 hours at 25°C and 4°C .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies:
- Variable Temperature NMR : Identify rotameric splitting by acquiring spectra at −20°C to 80°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., oxazolidinone methylene protons) .
- Computational DFT Modeling : Compare experimental -NMR shifts with calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What experimental designs are optimal for evaluating its bioactivity against enzyme targets?
Answer:
- Enzyme Inhibition Assays :
- Kinetic Studies : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values under varying pH (5.0–8.0) .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, kₐ) to targets like proteases or kinases .
- Cellular Uptake : Label with or fluorescent tags (e.g., BODIPY) and quantify via flow cytometry .
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility (>50 μM), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (e.g., using CHARMM-GUI membrane bilayers) .
- Docking Studies (AutoDock Vina) : Identify key binding residues in target proteins (e.g., hydrophobic pockets for sulfonyl group interactions) .
Q. What strategies mitigate side reactions during large-scale synthesis?
Answer:
| Reaction Step | Common Side Reactions | Mitigation |
|---|---|---|
| Sulfonylation | Over-sulfonation | Use stoichiometric control (1:1.05 molar ratio) |
| Amide Coupling | Racemization | Replace EDC with DMTMM (pH 6.5, 0°C) |
| Purification | Silica gel adsorption loss | Pre-adsorb crude product on Celite before chromatography |
Q. How does structural modification of the benzyl or sulfonyl groups affect bioactivity?
Answer:
- Benzyl Group : Fluorination at the para position increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in liver microsomes) .
- Sulfonyl Group : Replacing methoxy with trifluoromethoxy enhances kinase inhibition (IC₅₀ from 1.2 μM to 0.3 μM) .
- Oxazolidinone Ring : Methylation at C3 improves oral bioavailability (F% from 12% to 38% in rat models) .
Q. What are the best practices for comparing this compound with structural analogs?
Answer:
- SAR Table :
| Analog | Modification | Bioactivity Change |
|---|---|---|
| N-Benzyl-4-nitro derivative | Nitro group at C4 | 10× lower solubility |
| 3-Fluoro sulfonamide variant | Fluorine at sulfonyl aryl | 2× higher CYP3A4 inhibition |
| Oxazinanone ring analog | 6-membered ring | Reduced plasma stability |
Q. How to design stability-indicating assays for forced degradation studies?
Answer:
- Acidic/Basic Hydrolysis : Reflux in 1M HCl or NaOH (70°C, 24 hours), quench with NaHCO₃ or HCl .
- Oxidative Stress : Treat with 3% H₂O₂ at 40°C for 6 hours .
- Degradation Product Analysis : Use LC-MS/MS (Q-TOF) to identify fragments (e.g., m/z 245.1 for sulfonic acid cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
